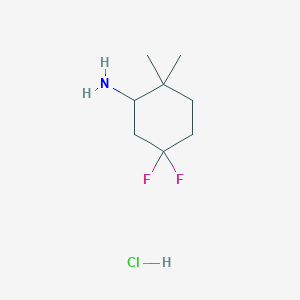

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride

Description

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative characterized by two fluorine atoms at the 5-position and two methyl groups at the 2-position of the cyclohexane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. Its structure combines steric hindrance (from dimethyl groups) and electronic effects (from fluorine substituents), which influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name |

5,5-difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c1-7(2)3-4-8(9,10)5-6(7)11;/h6H,3-5,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYMQQPGJKJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1N)(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Fluorination: Introduction of fluorine atoms into the cyclohexane ring.

Methylation: Addition of methyl groups to the cyclohexane ring.

Amination: Introduction of the amine group.

Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a halogenated organic compound that has two fluorine atoms and two methyl groups on a cyclohexane ring. It exists as a hydrochloride salt to increase its water solubility, making it useful for biological applications. The molecular weight of the compound is approximately 199.67 g/mol.

Reactivity

The reactivity of this compound mainly involves nucleophilic substitutions and electrophilic additions because of the presence of the amine functional group. The fluorine atoms may also participate in reactions typical of alkyl halides, such as nucleophilic substitution reactions, reacting with nucleophiles to form substituted products.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the selective introduction of functional groups while controlling stereochemistry.

Potential Applications

this compound has potential applications in medicinal chemistry and pharmacology because of its unique structure. Studies suggest that DMFD hydrochloride may have potential as a therapeutic agent in diseases where cathepsin B activity is implicated, such as Alzheimer's.

Interaction Studies

Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as receptors or enzymes. Preliminary studies could involve the compound's effects on enzyme activity, its binding affinity to target proteins, and its cellular uptake and distribution. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Structural Comparison

Several compounds share structural similarities with this compound:

- 2,5-Dimethylcyclohexan-1-amine Contains two methyl groups on cyclohexane but lacks fluorination, leading to different biological activity.

- 1-Amino-3-fluorocyclopentane A fluorinated cyclopentane derivative with a smaller ring size and different steric properties.

- 5-Fluoro-2-methylcyclohexan-1-amine A fluorinated derivative with one methyl group and a different substitution pattern.

These compounds highlight the uniqueness of this compound due to its specific halogenation pattern and structural configuration that could influence its biological activity and chemical reactivity.

Table of Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylcyclohexan-1-amine | Contains two methyl groups on cyclohexane | Lacks fluorination; different biological activity |

| 1-Amino-3-fluorocyclopentane | Fluorinated cyclopentane derivative | Smaller ring size; different steric properties |

| 5-Fluoro-2-methylcyclohexan-1-amine | Fluorinated derivative with one methyl group | Different substitution pattern |

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Dimethyl vs. Dimethoxy

Compound : 1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride (CAS: 5,5-difluoro-2,2-dimethoxycyclohexan-1-amine)

- Key Differences :

- Substituents: Dimethoxy (electron-withdrawing) vs. dimethyl (electron-donating) groups.

- Impact: Dimethoxy groups reduce amine basicity compared to dimethyl substituents, altering reactivity in nucleophilic reactions. The chloro-ethoxy aromatic system in this compound contrasts with the alicyclic framework of the target molecule .

Functional Group Modifications: Amine vs. Alcohol

Compound: (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride

- Key Differences: Functional Group: Hydroxyl group replaces the amine at the 2-position. The stereochemistry (R,R configuration) may confer distinct biological activity compared to non-chiral or differently configured analogs .

Alicyclic vs. Aromatic Systems

Compound Class: Riminophenazines (e.g., compounds [7a–d] from )

- Key Differences :

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 5,5-Difluoro-2,2-dimethylcyclohexan-1-amine HCl | C₈H₁₄ClF₂N | 207.66 | 2,2-dimethyl; 5,5-difluoro | Amine (HCl salt) |

| (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol HCl | C₆H₁₁ClF₂NO | 207.61 | 5,5-difluoro | Amine, Alcohol (HCl salt) |

| 1-(3-Chloro-4-ethoxyphenyl)methanamine HCl | C₉H₁₃Cl₂NO | 222.12 | Chloro, ethoxy | Aromatic amine (HCl salt) |

Research Findings and Implications

Comparative Solubility and Stability

- The hydrochloride salt form improves water solubility across all compared compounds. However, the hydroxyl group in (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride may confer higher solubility in polar solvents than the target compound .

Biological Activity

5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a halogenated organic compound notable for its unique structural features, including two fluorine atoms and two methyl groups on a cyclohexane ring. With a molecular weight of approximately 199.67 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and pharmacology due to its biological activity.

The compound exists as a hydrochloride salt, enhancing its solubility in water, which is crucial for various biological applications. Its reactivity primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the amine functional group. The fluorine atoms can participate in reactions typical of alkyl halides, such as nucleophilic substitution reactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine enhances its binding affinity and selectivity for certain targets, making it valuable in biochemical research.

Pharmacological Potential

Preliminary studies have indicated that this compound may exhibit significant biological activities such as:

- Antimicrobial Activity : The compound's structure allows it to interact with microbial enzymes or cell membranes, potentially inhibiting growth.

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors for various enzymes involved in metabolic pathways.

- Neuropharmacological Effects : Given its amine structure, it may influence neurotransmitter systems.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylcyclohexan-1-amine | Contains two methyl groups on cyclohexane | Lacks fluorination; different biological activity |

| 1-Amino-3-fluorocyclopentane | Fluorinated cyclopentane derivative | Smaller ring size; different steric properties |

| 5-Fluoro-2-methylcyclohexan-1-amine | Fluorinated derivative with one methyl group | Different substitution pattern |

This comparison highlights the uniqueness of this compound due to its specific halogenation pattern and structural configuration that could influence its biological activity and chemical reactivity.

Case Studies

Several studies have explored the biological activity of related compounds. For example:

- Antifungal Activity : A study on difluoromethyl pyrazole derivatives demonstrated that certain structural modifications could lead to enhanced antifungal properties against pathogenic fungi .

- Enzyme Inhibition : Research indicated that fluorinated amines could effectively inhibit enzymes involved in neurotransmitter metabolism, suggesting similar potential for this compound .

- Binding Affinity Studies : Interaction studies involving similar compounds have focused on their binding affinity to various biological targets such as receptors or enzymes. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.